

physical and chemical properties of 2,4-Dimethylpyridin-3-amine

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Compound of Interest

Compound Name: 2,4-Dimethylpyridin-3-amine

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In-Depth Technical Guide: 2,4-Dimethylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylpyridin-3-amine, also known as 3-amino-2,4-lutidine, is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a pyridine ring with two methyl groups and an amine substituent, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic route, and a summary of the potential biological relevance of **2,4-Dimethylpyridin-3-amine**.

Physicochemical Properties

A summary of the key physical and chemical properties of **2,4-Dimethylpyridin-3-amine** is presented in Table 1.

Table 1: Physicochemical Properties of **2,4-Dimethylpyridin-3-amine**

| Property | Value | Reference |
|-------------------|---|-----------|
| IUPAC Name | 2,4-Dimethylpyridin-3-amine | N/A |
| Synonyms | 3-Amino-2,4-lutidine, 3-Amino-2,4-dimethylpyridine | [1] |
| CAS Number | 1073-21-8 | [1] |
| Molecular Formula | C ₇ H ₁₀ N ₂ | [2] |
| Molecular Weight | 122.17 g/mol | [2] |
| Appearance | Pale brown crystalline powder | [2] |
| Melting Point | 53 °C | [2] |
| Boiling Point | 246-256 °C | [2] |
| Density | 1.039 ± 0.06 g/cm ³ (Predicted) | [2] |
| pKa | 7.54 ± 0.18 (Predicted) | [2] |
| Flash Point | 132.2 °C | N/A |
| Refractive Index | 1.564 | N/A |
| Solubility | Soluble in methanol, benzene, ethyl acetate, chloroform, methylene chloride, acetone, and acetic acid. Slightly soluble in ether, diisopropyl ether, and cyclohexane. | [3] |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **2,4-Dimethylpyridin-3-amine** is not readily available in the literature, a plausible route can be devised based on established methods for the synthesis of substituted aminopyridines. A common approach involves the nitration of a lutidine precursor followed by reduction of the nitro group to an amine.

Proposed Synthetic Pathway

A potential synthetic pathway for **2,4-Dimethylpyridin-3-amine** is outlined below:



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Caption: Proposed workflow for the synthesis and purification of **2,4-Dimethylpyridin-3-amine**.

Experimental Protocols

Step 1: Nitration of 2,4-Lutidine

- **Materials:** 2,4-Lutidine, concentrated sulfuric acid (H_2SO_4), concentrated nitric acid (HNO_3), ice bath, sodium hydroxide (NaOH) solution.
- **Procedure:** To a cooled ($0-5\text{ }^\circ\text{C}$) mixture of concentrated sulfuric acid, 2,4-lutidine is added dropwise with stirring. A nitrating mixture of concentrated nitric acid and sulfuric acid is then added slowly, maintaining the low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to ensure complete reaction. The mixture is then cooled and poured onto ice, followed by neutralization with a sodium hydroxide solution. The resulting nitro-lutidine product is then extracted with an organic solvent.

Step 2: Reduction of 2,4-Dimethyl-3-nitropyridine

- **Materials:** 2,4-Dimethyl-3-nitropyridine, iron powder (Fe), concentrated hydrochloric acid (HCl), ethanol, sodium bicarbonate (NaHCO_3) solution.
- **Procedure:** The synthesized 2,4-dimethyl-3-nitropyridine is dissolved in a mixture of ethanol and water. Iron powder and a catalytic amount of concentrated hydrochloric acid are added. The mixture is heated at reflux with vigorous stirring. The progress of the reaction is

monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the iron catalyst. The filtrate is then neutralized with a sodium bicarbonate solution, and the product, **2,4-dimethylpyridin-3-amine**, is extracted with an organic solvent.

Step 3: Purification

- Materials: Crude **2,4-Dimethylpyridin-3-amine**, silica gel, hexane, ethyl acetate.
- Procedure: The crude product obtained after extraction is dried over an anhydrous drying agent (e.g., Na_2SO_4) and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel. A gradient of hexane and ethyl acetate is typically used as the eluent to isolate the pure **2,4-dimethylpyridin-3-amine**. The purity of the final product can be assessed by TLC, melting point determination, and spectroscopic methods.

Spectroscopic Data

While experimental spectra for **2,4-Dimethylpyridin-3-amine** are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for **2,4-Dimethylpyridin-3-amine**

| Technique | Predicted Chemical Shifts / Frequencies |
|---------------------|---|
| ¹ H NMR | The spectrum of the parent 2,4-lutidine shows signals for the methyl groups at approximately δ 2.2-2.5 ppm and aromatic protons in the range of δ 6.8-8.3 ppm[4]. For 2,4-dimethylpyridin-3-amine, the amino group is expected to cause a shielding effect on the adjacent aromatic protons, shifting them to a higher field (lower ppm). The NH ₂ protons would likely appear as a broad singlet. |
| ¹³ C NMR | The ¹³ C NMR spectrum of 2,4-lutidine displays signals for the methyl carbons around δ 20-25 ppm and aromatic carbons between δ 120-160 ppm[5]. The introduction of the amino group at the 3-position would significantly impact the chemical shifts of the C3, C2, and C4 carbons due to its strong electron-donating effect. |
| IR Spectroscopy | As a primary aromatic amine, 2,4-dimethylpyridin-3-amine is expected to exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm ⁻¹ (typically two bands for a primary amine). Aromatic C-N stretching is expected in the range of 1250-1350 cm ⁻¹ . Other bands corresponding to C-H and C=C/C=N stretching and bending vibrations of the substituted pyridine ring would also be present. |
| Mass Spectrometry | The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M ⁺) at m/z 122. The fragmentation pattern would likely involve the loss of a methyl radical ([M-15] ⁺) and potentially the loss of HCN or other small neutral molecules, which is characteristic of pyridine derivatives[6]. |

Biological Activity and Potential Applications

While there is limited direct research on the biological activity of **2,4-Dimethylpyridin-3-amine**, the aminopyridine scaffold is present in numerous biologically active compounds. For instance, 4-aminopyridine is a potassium channel blocker used in the treatment of multiple sclerosis[7].

Furthermore, derivatives of dimethylpyridin-3-amine have shown promise in drug discovery. A notable example is a derivative of 6-(difluoromethoxy)-2,5-dimethylpyridin-3-amine, which has been identified as a potent and orally bioavailable corticotropin-releasing factor-1 (CRF-1) receptor antagonist. This suggests that the **2,4-dimethylpyridin-3-amine** core could serve as a valuable starting point for the development of novel therapeutic agents targeting various biological pathways. The diverse biological activities associated with substituted aminopyridines include antimicrobial, anti-inflammatory, and antitumor effects[8][9].

The reactivity of the amino group and the pyridine nitrogen allows for further chemical modifications, making **2,4-dimethylpyridin-3-amine** a useful intermediate in the synthesis of a wide range of compounds with potential applications in pharmaceuticals, agrochemicals, and materials science[10].

Safety and Handling

Substituted aminopyridines should be handled with care as they can be toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,4-Dimethylpyridin-3-amine is a valuable chemical intermediate with a range of potential applications, particularly in the field of medicinal chemistry. This technical guide has provided a comprehensive overview of its known physical and chemical properties, a plausible synthetic and purification strategy, predicted spectroscopic data, and a summary of its potential biological relevance. Further research into the synthesis and biological evaluation of derivatives of **2,4-dimethylpyridin-3-amine** is warranted to explore its full potential in drug discovery and other scientific disciplines.

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